molecular formula C6H12O B147009 3-Hexanone CAS No. 589-38-8

3-Hexanone

Cat. No. B147009
Key on ui cas rn: 589-38-8
M. Wt: 100.16 g/mol
InChI Key: PFCHFHIRKBAQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05001273

Procedure details

Kirk-Othmer i.b.i.d. discloses that unsymmetrical dialkyl ketones are prepared by passing vapors of two different fatty acids over an alkaline earth oxide at elevated temperatures. It is stated that the product necessarily contains the three possible ketones and in the example given a mixture of acetic acid and butyric acid are reacted in the vapor phase at 300° C. on a manganese dioxide catalyst to produce 16% methyl ethyl ketone, 24% propyl butyl ketone and 60% ethyl propyl ketone.
[Compound]
Name
dialkyl ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH3:2].[C:5]([OH:10])(=O)[CH2:6][CH2:7][CH3:8].[CH2:11]([C:13]([CH3:15])=O)[CH3:12]>[O-2].[O-2].[Mn+4]>[CH2:12]([C:5]([CH2:6][CH2:7][CH3:8])=[O:10])[CH2:11][CH2:13][CH3:15].[CH2:6]([C:5]([CH2:1][CH3:2])=[O:10])[CH2:7][CH3:8] |f:3.4.5|

Inputs

Step One
Name
dialkyl ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(=O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
C(CC)C(=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05001273

Procedure details

Kirk-Othmer i.b.i.d. discloses that unsymmetrical dialkyl ketones are prepared by passing vapors of two different fatty acids over an alkaline earth oxide at elevated temperatures. It is stated that the product necessarily contains the three possible ketones and in the example given a mixture of acetic acid and butyric acid are reacted in the vapor phase at 300° C. on a manganese dioxide catalyst to produce 16% methyl ethyl ketone, 24% propyl butyl ketone and 60% ethyl propyl ketone.
[Compound]
Name
dialkyl ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH3:2].[C:5]([OH:10])(=O)[CH2:6][CH2:7][CH3:8].[CH2:11]([C:13]([CH3:15])=O)[CH3:12]>[O-2].[O-2].[Mn+4]>[CH2:12]([C:5]([CH2:6][CH2:7][CH3:8])=[O:10])[CH2:11][CH2:13][CH3:15].[CH2:6]([C:5]([CH2:1][CH3:2])=[O:10])[CH2:7][CH3:8] |f:3.4.5|

Inputs

Step One
Name
dialkyl ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(=O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%
Name
Type
product
Smiles
C(CC)C(=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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